N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a hydroxyphenyl group, and an oxalamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorophenyl)-N2-(2-hydroxyphenyl)oxalamide
- N1-(2-chlorophenyl)-N2-(4-methylthio)phenyl)oxalamide
Uniqueness
N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is unique due to the presence of both hydroxy and methylthio groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-24-12-8-6-11(7-9-12)15(21)10-19-16(22)17(23)20-14-5-3-2-4-13(14)18/h2-9,15,21H,10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPZKLFLNDUDKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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